molecular formula C21H21N3O2S B2936384 N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide CAS No. 897455-66-2

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide

Cat. No.: B2936384
CAS No.: 897455-66-2
M. Wt: 379.48
InChI Key: PCCRVLPIEUAJQM-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide”, cinnamamides can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied .

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide in lab experiments is its potent activity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions that can be explored in the research of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide. One potential direction is the development of more potent analogs of this compound that can be used for the treatment of cancer and other diseases. Additionally, further studies can be conducted to explore the potential applications of this compound in other fields, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising compound that has several potential applications in various fields of science. Its potent anti-cancer activity and other biochemical and physiological effects make it a useful tool for further research. However, more studies are needed to fully explore its potential and develop more potent analogs for therapeutic use.

Synthesis Methods

The synthesis of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-amino-5-mercapto-1H-imidazole to form the desired product.

Scientific Research Applications

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.

Properties

IUPAC Name

(E)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-18-10-8-17(9-11-18)19-15-23-21(24-19)27-14-13-22-20(25)12-7-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,22,25)(H,23,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCRVLPIEUAJQM-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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